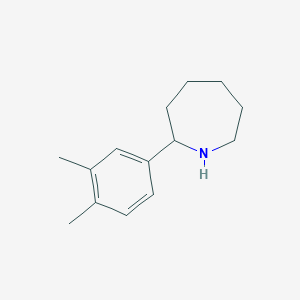

2-(3,4-Dimethylphenyl)azepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,4-Dimethylphenyl)azepane is a cyclic secondary amine compound with a seven-membered nitrogen-containing ring . It has a molecular formula of C14H21N and a molecular weight of 203.32 g/mol .

Synthesis Analysis

The synthesis of azepane-based compounds, including 2-(3,4-Dimethylphenyl)azepane, is a topic of significant interest in organic chemistry. The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .Molecular Structure Analysis

The molecular structure of 2-(3,4-Dimethylphenyl)azepane is characterized by a seven-membered nitrogen-containing ring. The compound has a molecular formula of C14H21N .Chemical Reactions Analysis

Azepane-based compounds, including 2-(3,4-Dimethylphenyl)azepane, are known for their synthetic relevance due to their different biological activities. The synthesis of the azepane ring involves various synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .Physical And Chemical Properties Analysis

2-(3,4-Dimethylphenyl)azepane has a molecular formula of C14H21N and a molecular weight of 203.32 g/mol . Further details about its physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Application in Organic Chemistry

Specific Scientific Field

The specific scientific field of this application is Organic Chemistry .

Comprehensive and Detailed Summary of the Application

“2-(3,4-Dimethylphenyl)azepane” is used in the synthesis of non-fused N-aryl azepane derivatives . These derivatives have been widely used as key intermediates in synthetic chemistry . They also found very important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

Detailed Description of the Methods of Application or Experimental Procedures

A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity is described . These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .

Thorough Summary of the Results or Outcomes Obtained

The synthetic value of this protocol is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative . DFT calculations revealed the details of the reaction pathway and the origin of this unusual exclusive [5 + 2] rather than empirical [3 + 2] annulation process .

Application in Proteomics Research

Specific Scientific Field

The specific scientific field of this application is Proteomics Research .

Comprehensive and Detailed Summary of the Application

“2-(3,4-Dimethylphenyl)azepane” is used as a biochemical in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions . This field is integral to understanding the molecular processes that mediate cellular physiology .

Detailed Description of the Methods of Application or Experimental Procedures

In proteomics research, “2-(3,4-Dimethylphenyl)azepane” could be used in various experimental procedures. However, the exact methods of application or experimental procedures involving this compound in proteomics research are not specified in the available resources .

Thorough Summary of the Results or Outcomes Obtained

The outcomes of using “2-(3,4-Dimethylphenyl)azepane” in proteomics research are not explicitly mentioned in the available resources . However, proteomics research in general has led to significant advancements in understanding cellular life, including the catalysis of biochemical reactions, the processing and integration of internal and external signals, and the regulation of protein expression .

Direcciones Futuras

Azepane-based compounds continue to play a significant role due to their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity. New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .

Propiedades

IUPAC Name |

2-(3,4-dimethylphenyl)azepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-11-7-8-13(10-12(11)2)14-6-4-3-5-9-15-14/h7-8,10,14-15H,3-6,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKVAARLNUFARJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CCCCCN2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405850 |

Source

|

| Record name | 2-(3,4-dimethylphenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethylphenyl)azepane | |

CAS RN |

887361-07-1 |

Source

|

| Record name | 2-(3,4-dimethylphenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[[2-(benzenesulfonyl)-2-nitroethenyl]amino]benzoate](/img/structure/B1309297.png)

![1-Allyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1309307.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1309313.png)

![5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B1309316.png)